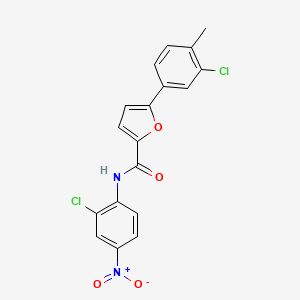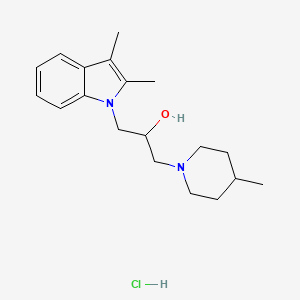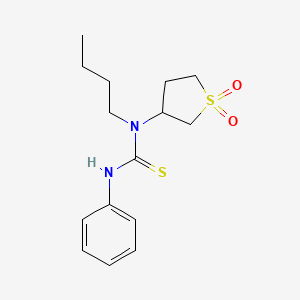
5-(3-chloro-4-methylphenyl)-N-(2-chloro-4-nitrophenyl)-2-furamide
Vue d'ensemble
Description
5-(3-chloro-4-methylphenyl)-N-(2-chloro-4-nitrophenyl)-2-furamide is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is commonly referred to as "CMC-544" and belongs to the class of small molecule drugs known as antibody-drug conjugates (ADCs). ADCs are a promising class of drugs that combine the specificity of monoclonal antibodies with the cytotoxicity of small molecule drugs.
Mécanisme D'action
The mechanism of action of CMC-544 involves the specific targeting of cancer cells through the CD22 protein. Once bound to the cancer cell, the cytotoxic payload is internalized and causes cell death. This mechanism of action is highly specific to cancer cells, minimizing the potential for off-target effects and reducing toxicity to healthy cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CMC-544 have been extensively studied in preclinical models. In vitro studies have demonstrated the specific binding of CMC-544 to CD22-expressing cancer cells and the subsequent induction of cell death. In vivo studies have shown that CMC-544 is effective in reducing tumor growth in mouse models of lymphoma and leukemia.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of CMC-544 for lab experiments include its high specificity for cancer cells, its ability to deliver a cytotoxic payload directly to the tumor site, and its potential for use in combination with other cancer therapies. The limitations of CMC-544 include its complex synthesis, potential for off-target effects, and the need for further clinical studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research and development of CMC-544. These include:
1. Further preclinical studies to determine the safety and efficacy of CMC-544 in different types of cancer.
2. Clinical studies to evaluate the safety and efficacy of CMC-544 in humans.
3. Development of new 5-(3-chloro-4-methylphenyl)-N-(2-chloro-4-nitrophenyl)-2-furamide targeting different cancer cell surface proteins.
4. Optimization of the synthesis and purification methods for CMC-544 to improve yield and purity.
5. Investigation of the potential for CMC-544 to be used in combination with other cancer therapies to improve treatment outcomes.
In conclusion, CMC-544 is a promising compound with potential applications in cancer therapy. Its highly specific mechanism of action and ability to deliver a cytotoxic payload directly to the tumor site make it an attractive option for further research and development. However, further studies are needed to determine its safety and efficacy in humans and to optimize its synthesis and purification methods.
Applications De Recherche Scientifique
CMC-544 has been extensively studied for its potential applications in cancer therapy. This compound is designed to target cancer cells specifically, delivering a cytotoxic payload directly to the tumor site. The monoclonal antibody component of CMC-544 recognizes and binds to a protein called CD22, which is overexpressed on the surface of certain types of cancer cells. Once bound, the cytotoxic payload is internalized by the cancer cell and causes cell death.
Propriétés
IUPAC Name |
5-(3-chloro-4-methylphenyl)-N-(2-chloro-4-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O4/c1-10-2-3-11(8-13(10)19)16-6-7-17(26-16)18(23)21-15-5-4-12(22(24)25)9-14(15)20/h2-9H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBJFVHIUHFPCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-1-piperazinecarboxylate](/img/structure/B3926841.png)
![2-methyl-N-(2-methyl-5-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)-3-nitrobenzamide](/img/structure/B3926848.png)
![3-isobutyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}dihydro-2(3H)-furanone](/img/structure/B3926851.png)
![2-(benzylthio)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B3926856.png)

![2-({4-methyl-5-[3-(1-naphthoylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)propanoic acid](/img/structure/B3926874.png)
![N-[2-chloro-4-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3926881.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B3926882.png)
![2-methyl-N-(2-methyl-2-pyrrolidin-1-ylpropyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B3926885.png)
![rel-(1S,6R)-3-[(3,5-difluoro-2-pyridinyl)carbonyl]-3,9-diazabicyclo[4.2.1]nonane hydrochloride](/img/structure/B3926899.png)

![N~2~-(phenylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3926911.png)